molecular formula C3H9N B141332 N-Ethylmethylamine CAS No. 624-78-2

N-Ethylmethylamine

Cat. No.: B141332
CAS No.: 624-78-2
M. Wt: 59.11 g/mol
InChI Key: LIWAQLJGPBVORC-UHFFFAOYSA-N
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Description

N-Ethylmethylamine (N-Methylethanamine) is a volatile, colorless liquid with the molecular formula C3H9N and a molecular weight of 59.11 g/mol . It is characterized by a low boiling point of 33-37°C, a density of approximately 0.68 g/mL, and a distinct amine-like odor . As a secondary aliphatic amine, it is significantly soluble in water and is classified as highly flammable and corrosive, requiring careful handling and storage in a cold environment, away from ignition sources . Research Applications & Value: This compound is primarily utilized in research and development as a building block in organic synthesis and pharmaceutical research . It serves as a key reagent for the introduction of the N-ethyl-N-methylamine moiety into more complex molecules. Its interaction with biological targets is an area of ongoing investigation; for instance, it has been identified to bind to myoglobin, though the full pharmacological implications and mechanism of action remain to be fully elucidated . Handling & Safety: this compound is an extremely flammable liquid and vapor. It causes severe skin burns and eye damage and may be harmful if inhaled or in contact with skin . Researchers must consult the Safety Data Sheet (SDS) prior to use and perform all risk assessments. Handling should be conducted using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Regulatory & Use Compliance: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, human therapeutic use, or any clinical application .

Properties

IUPAC Name

N-methylethanamine
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InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-UHFFFAOYSA-N
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Canonical SMILES

CCNC
Source PubChem
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Molecular Formula

C3H9N
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DSSTOX Substance ID

DTXSID8060793
Record name Ethanamine, N-methyl-
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Molecular Weight

59.11 g/mol
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Physical Description

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS]
Record name N-Ethylmethylamine
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Vapor Pressure

390.0 [mmHg]
Record name N-Ethylmethylamine
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CAS No.

624-78-2
Record name N-Ethyl-N-methylamine
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Record name N-Methylethylamine
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Record name N-METHYLETHYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methylethylamine can be synthesized through several methods. One common method involves the reaction of N-benzylideneethylamine with methyl iodide in a pressure bomb at 100°C for 24 hours. The resulting product is then treated with sodium hydroxide to liberate methylethylamine . Another method involves the continuous synthesis using a microchannel reactor, where N-benzylidene methylamine and diethyl sulfate or N-benzylidene ethylamine and dimethyl sulfate are reacted under controlled conditions .

Industrial Production Methods

In industrial settings, methylethylamine is often produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Methylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • EMA serves as a crucial intermediate in the synthesis of various APIs, particularly those targeting neurodegenerative diseases. Its role in the synthesis of compounds that interact with biological targets makes it valuable in drug development .
  • Fragment-Based Drug Discovery :
    • Recent studies have identified EMA as a promising scaffold for inhibitors targeting soluble epoxide hydrolase (sEH), which is implicated in inflammation and hypertension. The compound demonstrated significant binding interactions with key catalytic residues, leading to the development of potent inhibitors .
Application Details
API SynthesisUsed in the production of drugs for neurodegenerative diseases.
Drug DiscoveryActs as a scaffold for developing sEH inhibitors, enhancing their potency significantly.

Material Science Applications

  • Synthesis of Polymers :
    • This compound is utilized in the production of N-ethylmethylacrylamide via reaction with acryloyl chloride. This polymer has applications in coatings and adhesives due to its favorable properties .
  • Metal Salts for Semiconductor Manufacturing :
    • EMA is involved in the synthesis of metal salts such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium, which are volatile precursors used for depositing metal films in semiconductor fabrication. These materials are critical for producing thin films required in electronic devices .
Material Science Application Details
Polymer SynthesisUsed to create N-ethylmethylacrylamide for coatings and adhesives.
Semiconductor ManufacturingServes as a precursor for metal salts used in thin film deposition.

Case Study 1: Pharmaceutical Development

A study conducted on the use of EMA in synthesizing novel sEH inhibitors demonstrated its effectiveness as a fragment in drug discovery. The research highlighted that modifications to EMA-based scaffolds led to compounds with IC50 values significantly lower than those of the original fragments, showcasing its potential in therapeutic applications against hypertension and inflammation .

Case Study 2: Semiconductor Fabrication

In semiconductor manufacturing, EMA-derived metal salts have been employed successfully to create high-quality thin films essential for modern electronics. The volatility and reactivity of these precursors allow for precise control over film deposition processes, which are crucial for device performance .

Mechanism of Action

Methylethylamine exerts its effects by interacting with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The exact mechanism of action depends on the specific application and target molecule. For example, in the synthesis of pharmaceuticals, methylethylamine may act as a building block, forming part of the active structure of the drug .

Comparison with Similar Compounds

Table 1: Key Research Studies on this compound

Study Focus Findings References
sEH Inhibitor Design Identified as a scaffold for sEH inhibitors via crystallographic screening. Optimized derivatives achieved IC₅₀ = 0.51 μM.
Polymerization Used in uranium-mediated ring-opening polymerization. Exhibits no protonolysis, unlike dimethylamine.
Redox Chemistry Forms substitution products with 2-methoxy-1,4-naphthoquinone, confirmed by NMR and MS.
Synthetic Utility Achieved 97% yield in oxazole derivative synthesis via silica gel chromatography.

Biological Activity

N-Ethylmethylamine (EMA) is a specialty amine with increasing significance in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of EMA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an organic compound with the formula C3H9NC_3H_9N. It features a simple structure consisting of an ethyl group attached to a methylamine moiety. This structural configuration allows EMA to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have identified EMA as a promising scaffold for the development of inhibitors targeting soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and hypertension. The binding interactions between EMA and sEH involve hydrogen bonds with key catalytic residues such as Asp335, Tyr383, and Tyr466. Initial screenings revealed that while EMA exhibited weak inhibitory activity (IC50: 800 μM), subsequent modifications led to the identification of more potent derivatives, with one showing an IC50 value of 0.51 μM, representing a significant enhancement in activity .

2. Neuroprotective Properties

EMA's involvement in synthesizing active molecules for treating neurodegenerative diseases indicates its potential neuroprotective effects. The compound is being explored as a precursor for various pharmaceuticals aimed at conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Experimental Evidence

A variety of studies have been conducted to elucidate the biological effects of EMA:

  • Fragment-Based Drug Discovery : A study utilized X-ray crystallographic fragment screening to assess the binding capabilities of EMA derivatives with sEH. This approach successfully identified several compounds with enhanced inhibitory properties, underscoring EMA's potential as a lead compound in drug design .
  • Toxicological Assessments : Investigations into the safety profile of EMA have been conducted, focusing on its metabolic pathways and potential toxic effects. These studies are crucial for evaluating EMA's suitability for therapeutic applications.

Data Summary

The following table summarizes key findings from studies on this compound:

Study ReferenceTargetIC50 ValueComments
sEH800 μMInitial fragment; weak activity
sEH0.51 μMPotent derivative identified
Neurodegenerative DiseasesN/AUsed as a synthesis intermediate

Q & A

Q. What are the recommended laboratory methods for synthesizing N-Ethylmethylamine, and how can purity be validated?

this compound (C₃H₉N) is typically synthesized via alkylation of methylamine with ethyl halides or through reductive amination of ketones. For example, methylamine can react with ethyl bromide under basic conditions (e.g., NaOH) to yield the secondary amine. Post-synthesis purification involves fractional distillation (boiling point: 33–37°C ) and drying over molecular sieves. Purity validation should employ gas chromatography (GC) with flame ionization detection or ¹H/¹³C NMR spectroscopy to confirm structural integrity and rule out byproducts like tertiary amines or unreacted precursors .

Q. What safety protocols are essential for handling this compound in experimental workflows?

Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood due to its low boiling point (33–37°C) and flammability (flash point: < -34°C). Waste must be segregated in approved containers and disposed via licensed hazardous waste services to avoid environmental contamination. Spill management requires neutralization with weak acids (e.g., citric acid) followed by adsorption with inert materials .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., ΔrS° and ΔrH°) for this compound-related reactions be resolved?

Thermodynamic parameters for reactions involving this compound, such as protonation or cluster formation, may show variability due to experimental techniques (e.g., PHPMS vs. calorimetry). For instance, entropy changes (ΔrS°) for gas-phase ion-molecule interactions range from 114–134 J/mol·K . Researchers should cross-reference data from the NIST Chemistry WebBook, which compiles experimentally validated thermochemical values (e.g., ΔfH°gas = -73.5 kJ/mol for C₃H₉N) . Discrepancies in boiling points (e.g., 33–34°C vs. 36–37°C) can be resolved by verifying sample purity and measurement conditions (e.g., pressure calibration).

Q. What advanced analytical strategies are effective for detecting N-nitrosamine derivatives of this compound in pharmaceutical intermediates?

this compound can form carcinogenic N-nitroso derivatives under nitrosating conditions (e.g., nitrite exposure). Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) is recommended for trace analysis. To mitigate matrix interference and artifactual nitrosamine formation during sample preparation, include a water wash step after dichloromethane extraction and add nitrite scavengers (e.g., 4-methylbenzo-1,2-diamine) . Method validation should follow ICH Q2(R1) guidelines, with limits of quantification (LOQ) ≤ 1 ppb .

Q. How can computational models predict reaction pathways and stability of this compound in complex systems?

Density functional theory (DFT) calculations using thermochemical data (e.g., ΔrG°, ΔrH°) from NIST can model reaction mechanisms, such as nucleophilic substitution or amine oxidation. For stability studies, molecular dynamics simulations incorporating solvation effects (e.g., water or ethanol) help predict degradation kinetics. Software like Gaussian or ORCA can optimize molecular geometries and compute vibrational frequencies to identify reactive intermediates .

Methodological Considerations

Q. What experimental designs are optimal for studying the environmental fate of this compound?

Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 protocols. Analyze degradation products (e.g., methylamine, ammonia) via ion chromatography or GC-MS. For photolysis studies, use UV-Vis spectroscopy to monitor reaction kinetics under controlled light intensity (e.g., 254 nm) .

Q. How should researchers address conflicting spectroscopic data for this compound in solvent systems?

Infrared (IR) and NMR spectra can vary with solvent polarity. For example, ¹H NMR chemical shifts in CDCl₃ may show δ 1.1 (t, CH₂CH₃) and δ 2.3 (s, N-CH₃). Compare experimental data with predicted spectra from databases like SDBS or PubChem . Solvent effects on UV absorption (e.g., λmax shifts) should be quantified using time-dependent DFT (TD-DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylmethylamine
Reactant of Route 2
N-Ethylmethylamine

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